Hexuronic acid, 4-deoxy-5-keto-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

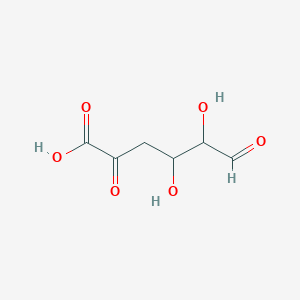

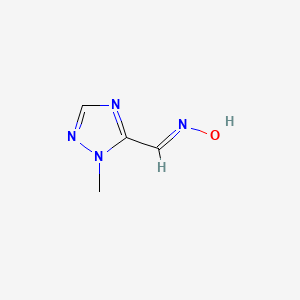

Hexuronic acid, 4-deoxy-5-keto-, is a derivative of hexuronic acids, which are a class of sugar acids derived from hexoses. These compounds play a significant role in various biochemical pathways, particularly in the metabolism of microorganisms. Hexuronic acids such as D-galacturonic acid and D-glucuronic acid are commonly found in plant biomass and are integral components of pectin and other polysaccharides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexuronic acid, 4-deoxy-5-keto-, can be synthesized through the oxidative pathway of hexuronic acids. This pathway involves multiple enzymatic steps, including isomerization, reduction, and oxidation . The key enzyme in this process is keto-deoxy glucarate dehydratase/decarboxylase, which catalyzes the dehydration and decarboxylation of keto-deoxy glucarate to produce α-keto-glutarate semialdehyde .

Industrial Production Methods

Industrial production of hexuronic acid, 4-deoxy-5-keto-, often involves the use of renewable biogenic resources such as lignocellulosic hydrolysates. These substrates are rich in hexoses and pentoses, which can be converted into hexuronic acids through microbial fermentation processes . The use of crude extracts and optimized bioproduction platforms allows for efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Hexuronic acid, 4-deoxy-5-keto-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative pathway generates α-keto-glutarate, which is a direct link to the citric acid cycle . The compound can also be reduced to 2-keto-3-deoxy-D-gluconate by a specific reductase .

Common Reagents and Conditions

Common reagents used in the reactions of hexuronic acid, 4-deoxy-5-keto-, include potassium phosphate and bromothymol blue for pH-shift assays . The reactions are typically carried out under ambient temperature and aqueous conditions, making them suitable for industrial applications .

Major Products

The major products formed from the reactions of hexuronic acid, 4-deoxy-5-keto-, include α-keto-glutarate semialdehyde and 2-keto-3-deoxy-D-gluconate . These intermediates are crucial for various metabolic pathways and can be further converted into valuable chemicals and biofuels.

Aplicaciones Científicas De Investigación

Hexuronic acid, 4-deoxy-5-keto-, has numerous scientific research applications across various fields:

Mecanismo De Acción

The mechanism of action of hexuronic acid, 4-deoxy-5-keto-, involves its conversion into α-keto-glutarate semialdehyde through the action of keto-deoxy glucarate dehydratase/decarboxylase . This intermediate then enters the citric acid cycle, where it is further metabolized to generate energy and building blocks for cellular processes . The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .

Comparación Con Compuestos Similares

Hexuronic acid, 4-deoxy-5-keto-, can be compared with other similar compounds such as D-galacturonic acid, D-glucuronic acid, and 4-deoxy-L-erythro-5-hexoseulose uronic acid . While all these compounds are hexuronic acids, hexuronic acid, 4-deoxy-5-keto-, is unique due to its specific structural modifications and its role in the oxidative pathway . This uniqueness makes it a valuable compound for various biochemical and industrial applications.

List of Similar Compounds

- D-galacturonic acid

- D-glucuronic acid

- 4-deoxy-L-erythro-5-hexoseulose uronic acid

Propiedades

Número CAS |

116696-68-5 |

|---|---|

Fórmula molecular |

C6H8O6 |

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

4,5-dihydroxy-2,6-dioxohexanoic acid |

InChI |

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12) |

Clave InChI |

IMUGYKFHMJLTOU-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(C=O)O)O)C(=O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)